molecular formula C8H2F3NO2 B7874591 4,6,7-Trifluoroindoline-2,3-dione CAS No. 1228009-48-0

4,6,7-Trifluoroindoline-2,3-dione

Cat. No.: B7874591
CAS No.: 1228009-48-0
M. Wt: 201.10 g/mol
InChI Key: WQLHXKSIQYHIRB-UHFFFAOYSA-N
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Description

4,6,7-Trifluoroindoline-2,3-dione is a fluorinated indole derivative Indole derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trifluoroindoline-2,3-dione typically involves the fluorination of indoline-2,3-dione. One common method is the reaction of indoline-2,3-dione with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trifluoroindoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex fluorinated indole derivatives.

    Reduction: Reduction reactions can convert the compound into different fluorinated indoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated indole quinones, while reduction can produce fluorinated indoline alcohols.

Scientific Research Applications

4,6,7-Trifluoroindoline-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated indole derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is used in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6,7-Trifluoroindoline-2,3-dione involves its interaction with biological molecules. The fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindoline-2,3-dione
  • 6-Fluoroindoline-2,3-dione
  • 7-Fluoroindoline-2,3-dione

Uniqueness

4,6,7-Trifluoroindoline-2,3-dione is unique due to the presence of three fluorine atoms at specific positions on the indole ring. This multi-fluorination can significantly alter the compound’s chemical reactivity and biological activity compared to mono-fluorinated derivatives. The specific arrangement of fluorine atoms can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

4,6,7-trifluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO2/c9-2-1-3(10)5(11)6-4(2)7(13)8(14)12-6/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHXKSIQYHIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)NC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734473
Record name 4,6,7-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228009-48-0
Record name 4,6,7-Trifluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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